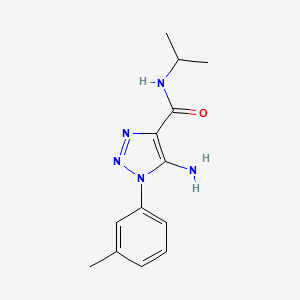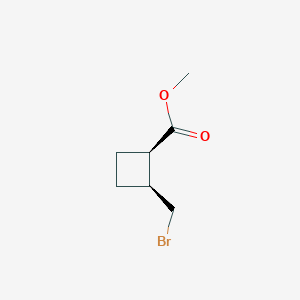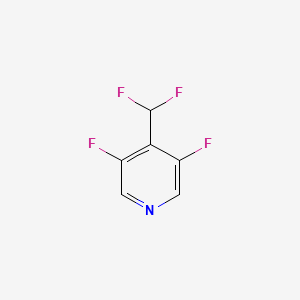
N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-2-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-2-naphthamide, also known as MMPI-1, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. MMPI-1 is a member of the naphthamide family of compounds, which have been shown to have potent anti-tumor activity in preclinical studies.
Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives, which include compounds like N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-2-naphthamide, have been studied for their potential antiviral properties. These compounds have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus. The specific structural features of these molecules allow them to bind with high affinity to viral proteins, potentially interfering with the virus’s ability to replicate .
Anti-inflammatory Properties
The indole nucleus present in this compound is associated with significant anti-inflammatory effects. This is due to the compound’s ability to modulate the body’s inflammatory response, which can be beneficial in treating conditions like arthritis and other chronic inflammatory diseases .
Anticancer Potential
Compounds with an indole base structure, such as N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-2-naphthamide, are being researched for their anticancer activities. They may work by inducing apoptosis in cancer cells or inhibiting cell proliferation. The exact mechanisms are still under investigation, but the potential for these compounds in cancer therapy is promising .
Antioxidant Effects
The indole derivatives are known to exhibit antioxidant properties, which help in neutralizing harmful free radicals in the body. This can prevent oxidative stress, a factor in many chronic diseases, including neurodegenerative disorders .
Antimicrobial Activity
Research has indicated that indole derivatives can act as effective antimicrobial agents against a range of bacteria and fungi. This makes them potential candidates for the development of new antibiotics, especially in an era of increasing antibiotic resistance .
Antidiabetic Activity
Indole-based compounds have been shown to possess antidiabetic properties, potentially offering a new avenue for diabetes management. They may influence insulin secretion or sensitivity, although more research is needed to fully understand their role in diabetes treatment .
Antimalarial Properties
The structural complexity of indole derivatives gives them the potential to act against malaria parasites. Studies are exploring how these compounds can disrupt the life cycle of the parasite, providing a basis for new antimalarial drugs .
Anticholinesterase Activity
Indole derivatives are also being investigated for their anticholinesterase activity, which could make them useful in treating neurodegenerative diseases like Alzheimer’s. By inhibiting the enzyme cholinesterase, they help increase the levels of neurotransmitters in the brain, which can improve cognitive function .
Propriétés
IUPAC Name |
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-27-20-14-18(10-11-19(20)24-12-4-7-21(24)25)23-22(26)17-9-8-15-5-2-3-6-16(15)13-17/h2-3,5-6,8-11,13-14H,4,7,12H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNFBPKLLXMHEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC3=CC=CC=C3C=C2)N4CCCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-ethyl 3-(2-methoxy-2-oxoethyl)-2-((5-nitrothiophene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2855351.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)pyrazine-2-carboxamide hydrochloride](/img/structure/B2855354.png)

![4-[(4-Benzylpiperazino)sulfinyl]-3-methoxy-2-methylphenyl methyl ether](/img/structure/B2855356.png)

![6-chloro-N-[3-(1H-indol-1-yl)propyl]pyridine-3-carboxamide](/img/structure/B2855360.png)


![Sodium 4-fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2855364.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2855366.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-phenylacetamide](/img/structure/B2855367.png)
![8-[4-(Furan-2-carbonyl)piperazin-1-yl]-3-methyl-7-pentylpurine-2,6-dione](/img/structure/B2855369.png)
